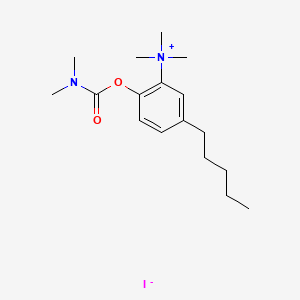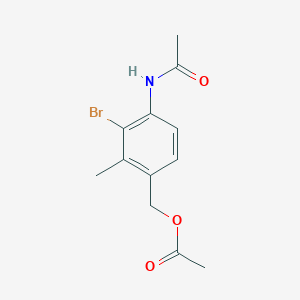
(4-Acetamido-3-bromo-2-methylphenyl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Acetamido-3-bromo-2-methylphenyl)methyl acetate is an organic compound with the molecular formula C12H14BrNO3 and a molecular weight of 300.148 g/mol . This compound is characterized by the presence of an acetamido group, a bromo substituent, and a methyl group on a phenyl ring, along with a methyl acetate ester functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetamido-3-bromo-2-methylphenyl)methyl acetate typically involves the acylation of (4-Acetamido-3-bromo-2-methylphenyl)methanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
(4-Acetamido-3-bromo-2-methylphenyl)methyl acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromo substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or alcoholic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate in aqueous or acidic media.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with different functional groups replacing the bromo substituent.
Hydrolysis: (4-Acetamido-3-bromo-2-methylphenyl)methanol and acetic acid.
Oxidation: (4-Acetamido-3-bromo-2-methylbenzoic acid).
科学的研究の応用
(4-Acetamido-3-bromo-2-methylphenyl)methyl acetate has various applications in scientific research, including:
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of (4-Acetamido-3-bromo-2-methylphenyl)methyl acetate is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The acetamido group may facilitate binding to protein active sites, while the bromo substituent could enhance the compound’s reactivity and specificity .
類似化合物との比較
Similar Compounds
- (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate
- (4-Acetamido-5-cyano-2-methylphenyl)methyl acetate
- Methyl 4-(acetylamino)-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate
Uniqueness
(4-Acetamido-3-bromo-2-methylphenyl)methyl acetate is unique due to the specific arrangement of functional groups on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both acetamido and bromo groups allows for versatile chemical modifications and potential interactions with biological targets, making it a valuable compound for research and development .
特性
CAS番号 |
890086-37-0 |
|---|---|
分子式 |
C12H14BrNO3 |
分子量 |
300.15 g/mol |
IUPAC名 |
(4-acetamido-3-bromo-2-methylphenyl)methyl acetate |
InChI |
InChI=1S/C12H14BrNO3/c1-7-10(6-17-9(3)16)4-5-11(12(7)13)14-8(2)15/h4-5H,6H2,1-3H3,(H,14,15) |
InChIキー |
FVIFJWGWGXFMIL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1Br)NC(=O)C)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt](/img/structure/B13773038.png)



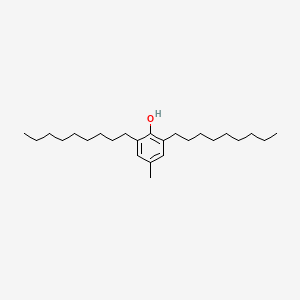

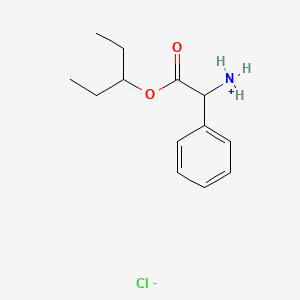
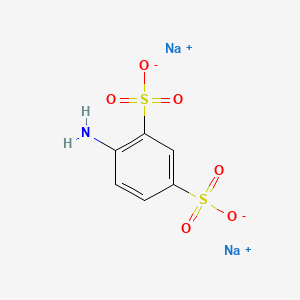
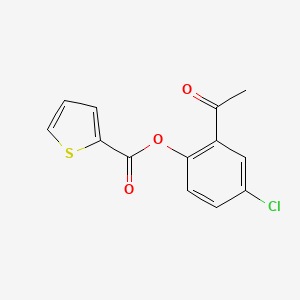

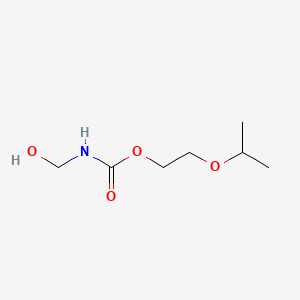

![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-2,6-bis[(3-methoxypropyl)amino]-4-methyl-](/img/structure/B13773099.png)
